molecular formula C14H6Br4S2 B8610807 2,2'-(2,5-Dibromo-1,4-phenylene)bis(3-bromothiophene)

2,2'-(2,5-Dibromo-1,4-phenylene)bis(3-bromothiophene)

Cat. No. B8610807
M. Wt: 557.9 g/mol
InChI Key: YVFXJPBZGXLIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08709290B2

Procedure details

A oven dried 2000 cm3 flask is charged with 1,4-dibromo-2,5-diiodobenzene (61.00 g, 125.1 mmol), dichlorobis(triphenylphosphine)palladium(II) (2.195 g, 3.127 mmol) and anhydrous tetrahydrofuran (300 cm3). Once the starting materials are dissolved, a solution of 0.5 M of 3-bromo-2-thienylzinc bromide in tetrahydrofuran (500 cm3, 250.2 mmol) is transfered using a canula and the reaction heated to 85° C. for 3 hours. The reaction is cooled down overnight and the white precipitate filtered off. This precipitate is washed with water (750 cm3) and methanol (250 cm3) to obtain 25.77 g of the title product. Further product is recovered from the initial filtrate. The filtrate is reduced to ca. 90 cm3 in vacuo and then 500 cm3 of methanol is added. The precipitate is filtered off, washed with water (750 cm3) and methanol (250 cm3) and finally triturated three times in hot propan-2-ol to obtain an additional 12.72 g of the title product. (38.49 g, Yield: 55%). NMR (1H, 300 MHz, CDCl3): δ 7.71 (s, 2H); 7.42 (d, J=5.3 Hz, 2H); 7.09 (d, J=5.3 Hz, 2H). NMR (13C, 75 MHz, CDCl3): δ 136.62; 136.10; 135.16; 130.50; 126.97; 123.52; 111.78.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
2.195 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](I)[C:5]([Br:9])=[CH:4][C:3]=1I.[Br-:11].[Br:12][C:13]1[CH:17]=[CH:16][S:15][C:14]=1[Zn+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[Br:1][C:2]1[CH:7]=[C:6]([C:14]2[S:15][CH:16]=[CH:17][C:13]=2[Br:12])[C:5]([Br:9])=[CH:4][C:3]=1[C:14]1[S:15][CH:16]=[CH:17][C:13]=1[Br:11] |f:1.2,^1:21,40|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)I)Br)I
Name
Quantity
2.195 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].BrC1=C(SC=C1)[Zn+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A oven dried 2000 cm3 flask
DISSOLUTION
Type
DISSOLUTION
Details
Once the starting materials are dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled down overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the white precipitate filtered off
WASH
Type
WASH
Details
This precipitate is washed with water (750 cm3) and methanol (250 cm3)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)C=1SC=CC1Br)Br)C=1SC=CC1Br
Measurements
Type Value Analysis
AMOUNT: MASS 25.77 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.